molecular formula C12H16FN3O5 B12318538 5-Fluoro-2',3'-O-isopropylidene-D-cytidine

5-Fluoro-2',3'-O-isopropylidene-D-cytidine

Cat. No.: B12318538
M. Wt: 301.27 g/mol
InChI Key: GMASXBIJKIMMGC-UHFFFAOYSA-N
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Description

5-Fluoro-2’,3’-O-isopropylidene-D-cytidine is a synthetic nucleoside analog with the molecular formula C₁₂H₁₆FN₃O₅ and a molecular weight of 301.27 g/mol . This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine typically involves the protection of the hydroxyl groups of cytidine followed by fluorination. One common method includes the use of isopropylidene acetone to protect the 2’ and 3’ hydroxyl groups of cytidine, forming 2’,3’-O-isopropylidene cytidine. This intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5-position .

Industrial Production Methods

Industrial production of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2’,3’-O-isopropylidene-D-cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated cytidine derivatives and their corresponding hydrolyzed forms .

Scientific Research Applications

5-Fluoro-2’,3’-O-isopropylidene-D-cytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2’-deoxycytidine: Another fluorinated cytidine analog with similar antiviral and anticancer properties.

    5-Chloro-2’,3’-O-isopropylidene-D-uridine: A chlorinated analog with distinct chemical and biological properties.

    5’-Deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine: A deoxy analog with unique applications in nucleoside chemistry .

Uniqueness

5-Fluoro-2’,3’-O-isopropylidene-D-cytidine is unique due to its specific structural modifications, which confer enhanced stability and biological activity compared to other nucleoside analogs. The presence of both the fluorine atom and the isopropylidene group distinguishes it from other similar compounds and contributes to its effectiveness in scientific research and therapeutic applications .

Properties

Molecular Formula

C12H16FN3O5

Molecular Weight

301.27 g/mol

IUPAC Name

4-amino-5-fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one

InChI

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18)

InChI Key

GMASXBIJKIMMGC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C

Origin of Product

United States

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